molecular formula C11H13F4N B12077700 {[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine

{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine

Cat. No.: B12077700
M. Wt: 235.22 g/mol
InChI Key: ICLRYVVTOKEGIS-UHFFFAOYSA-N
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Description

{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine is a fluorinated organic compound The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications

Properties

Molecular Formula

C11H13F4N

Molecular Weight

235.22 g/mol

IUPAC Name

N-[[2-fluoro-3-(trifluoromethyl)phenyl]methyl]propan-2-amine

InChI

InChI=1S/C11H13F4N/c1-7(2)16-6-8-4-3-5-9(10(8)12)11(13,14)15/h3-5,7,16H,6H2,1-2H3

InChI Key

ICLRYVVTOKEGIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1=C(C(=CC=C1)C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine typically involves multi-step organic reactions. One common method includes the use of fluorinated building blocks and amination reactions. For instance, the synthesis might start with a fluorinated benzene derivative, followed by a series of substitution and coupling reactions to introduce the amine group.

Industrial Production Methods

Industrial production of this compound often relies on scalable and efficient synthetic routes. Techniques such as Suzuki–Miyaura coupling are frequently employed due to their mild reaction conditions and high yields . The choice of reagents and catalysts is crucial to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation reactions might use reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield fluorinated ketones or alcohols, while reduction could produce amines or hydrocarbons.

Scientific Research Applications

{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to enzymes and receptors, leading to more potent biological effects. The exact pathways and targets depend on the specific application, but common mechanisms include inhibition of enzyme activity and modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • {[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine
  • {[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(ethyl)amine
  • {[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(butyl)amine

Uniqueness

{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine stands out due to its specific combination of fluorine atoms and the isopropylamine group. This unique structure imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it particularly valuable in pharmaceutical research and development .

Biological Activity

The compound {[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine , also known as CAS No. 1516024-38-6 , is a fluorinated organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. The incorporation of trifluoromethyl groups is known to enhance the pharmacological properties of compounds, making them more potent and selective against various biological targets.

The biological activity of {[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine primarily stems from its interaction with specific biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, which can improve membrane permeability and binding affinity to target sites.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds with trifluoromethyl substitutions. For instance, research indicates that similar trifluoromethylated compounds exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), with IC50 values in the low micromolar range (e.g., 2.63 μM for some derivatives) . The mechanism involves apoptosis induction and disruption of cell cycle progression, suggesting that {[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine could exhibit similar effects.

Antimicrobial Activity

Fluorinated compounds have shown promising antibacterial properties, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). In comparative studies, certain fluorinated derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.031–0.062 µg/mL, indicating their potential as effective antimicrobial agents . Given its structure, {[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine may also possess similar antimicrobial properties.

Case Study 1: Anticancer Evaluation

A study focused on a series of trifluoromethylated compounds revealed that the presence of the CF3 group significantly enhanced anticancer activity. Specifically, derivatives with a CF3 group showed improved potency against MCF-7 cells compared to non-fluorinated analogs . This suggests that {[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine could be a candidate for further anticancer studies.

Case Study 2: Antimicrobial Properties

In another investigation, fluorinated salicylanilides were evaluated for their antibacterial efficacy against various strains of S. aureus. Compounds with trifluoromethyl substitutions exhibited enhanced activity, with MIC values significantly lower than their non-fluorinated counterparts . This reinforces the idea that {[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine may also demonstrate substantial antibacterial effects.

Data Summary

Activity Type Cell Line/Organism IC50/MIC Reference
AnticancerMCF-72.63 μM
AntimicrobialMRSA0.031–0.062 µg/mL

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